molecular formula C14H9BrO2 B183286 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone CAS No. 109103-97-1

2-Bromo-1-dibenzo[b,d]furan-2-ylethanone

Cat. No. B183286
M. Wt: 289.12 g/mol
InChI Key: RDWCRZMXSYYAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-dibenzo[b,d]furan-2-ylethanone is a synthetic compound that has been widely used in scientific research. It is a member of the dibenzofuran family of compounds, which have been found to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone is not fully understood. However, it has been proposed that it exerts its biological effects by modulating the activity of several signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

Biochemical And Physiological Effects

2-Bromo-1-dibenzo[b,d]furan-2-ylethanone has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these biological processes. However, one of the limitations of using this compound is its potential toxicity, particularly at high doses. Therefore, careful consideration should be given to the dose and duration of treatment when designing experiments.

Future Directions

There are several future directions for research on 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone. One area of interest is the development of novel derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying its biological effects, particularly its effects on signaling pathways involved in inflammation and cancer. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various disease conditions.

Synthesis Methods

The synthesis of 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone involves the reaction of dibenzo[b,d]furan with bromine in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

2-Bromo-1-dibenzo[b,d]furan-2-ylethanone has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

properties

CAS RN

109103-97-1

Product Name

2-Bromo-1-dibenzo[b,d]furan-2-ylethanone

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

2-bromo-1-dibenzofuran-2-ylethanone

InChI

InChI=1S/C14H9BrO2/c15-8-12(16)9-5-6-14-11(7-9)10-3-1-2-4-13(10)17-14/h1-7H,8H2

InChI Key

RDWCRZMXSYYAPF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CBr

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CBr

Origin of Product

United States

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